molecular formula C13H14N2 B1598692 3-Pyrrolidin-2-yl-quinoline CAS No. 499207-38-4

3-Pyrrolidin-2-yl-quinoline

Cat. No. B1598692
M. Wt: 198.26 g/mol
InChI Key: QETHIJNTMQASAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidin-2-yl-quinoline is a compound that features a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidin-2-yl compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been reported, which utilizes easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of 3-Pyrrolidin-2-yl-quinoline is characterized by a pyrrolidine ring and a quinoline moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to its sp3-hybridization .


Chemical Reactions Analysis

The reaction of N-hetaryl ureas and alcohols in a catalyst-free environment can lead to the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Scientific Research Applications

Synthesis and Biological Activity

  • 3-Pyrrolidin-2-yl-quinoline derivatives, synthesized through cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides, have shown moderate antiplasmodial potency against malaria-causing Plasmodium falciparum strains, as well as antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Chemical Synthesis and Libraries

  • SnCl2-catalyzed reactions have been used to synthesize 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines, a derivative of 3-Pyrrolidin-2-yl-quinoline, contributing to the creation of diverse quinoline derivatives (Suresh et al., 2012).

Antimicrobial Activity

  • Quinolines including 3-Pyrrolidin-2-yl-quinoline derivatives have exhibited promising antimicrobial activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).

Potential in Organic Electronics

  • Research into the synthesis and characterization of quinoline derivatives, including those related to 3-Pyrrolidin-2-yl-quinoline, has opened avenues for their application in organic electronics, particularly in light-emitting devices (Albrecht et al., 2018).

Antitumor Properties

  • Certain 3-Pyrrolidin-2-yl-quinoline derivatives have shown potent antitumor activity, highlighting their potential as candidates for anticancer agents (Huang et al., 2013).

Photophysical and Binding Properties

  • New series of quinolines, including 3-Pyrrolidin-2-yl-quinoline derivatives, have been synthesized and studied for their photophysical properties and biomolecular binding characteristics, suggesting applications in molecular recognition and sensing technologies (Bonacorso et al., 2018).

Fluorescent Sensing

  • Modified 3-Pyrrolidin-2-yl-quinoline complexes have been developed as fluorescent sensors for Zn2+, indicating potential applications in biological and environmental sensing (Akula et al., 2014).

properties

IUPAC Name

3-pyrrolidin-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9,13-14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETHIJNTMQASAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398366
Record name 3-Pyrrolidin-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-2-yl-quinoline

CAS RN

499207-38-4
Record name 3-Pyrrolidin-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-2-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidin-2-yl-quinoline
Reactant of Route 2
3-Pyrrolidin-2-yl-quinoline
Reactant of Route 3
3-Pyrrolidin-2-yl-quinoline
Reactant of Route 4
3-Pyrrolidin-2-yl-quinoline
Reactant of Route 5
3-Pyrrolidin-2-yl-quinoline
Reactant of Route 6
3-Pyrrolidin-2-yl-quinoline

Citations

For This Compound
1
Citations
C Sen, B Sarvaiya, S Sarkar… - The Journal of Organic …, 2020 - ACS Publications
A room-temperature C–H bond functionalization of benzamides has been developed by merging a photocatalyst with a cobalt catalyst for the synthesis of isoindolone spirosuccinimides. …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.